molecular formula C7H9NO2S2 B2596295 N-(prop-2-en-1-yl)thiophene-2-sulfonamide CAS No. 140938-40-5

N-(prop-2-en-1-yl)thiophene-2-sulfonamide

Cat. No.: B2596295
CAS No.: 140938-40-5
M. Wt: 203.27
InChI Key: AUHGVYZXVHHKGB-UHFFFAOYSA-N
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Description

N-(prop-2-en-1-yl)thiophene-2-sulfonamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . This compound has a molecular formula of C7H9NO2S2 and a molecular weight of 203.28 g/mol .

Preparation Methods

The synthesis of N-(prop-2-en-1-yl)thiophene-2-sulfonamide can be achieved through various synthetic routes. One common method involves the reaction of thiophene-2-sulfonyl chloride with prop-2-en-1-amine under basic conditions. The reaction typically takes place in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

N-(prop-2-en-1-yl)thiophene-2-sulfonamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-(prop-2-en-1-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with biological molecules, affecting their function. The thiophene ring can participate in π-π interactions with aromatic residues in proteins, influencing their activity. These interactions can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

N-(prop-2-en-1-yl)thiophene-2-sulfonamide can be compared with other thiophene derivatives such as:

    Thiophene-2-sulfonamide: Lacks the prop-2-en-1-yl group, resulting in different chemical and biological properties.

    Thiophene-2-carboxamide: Contains a carboxamide group instead of a sulfonamide group, leading to variations in reactivity and applications.

    2-allylthiophene:

This compound is unique due to the presence of both the prop-2-en-1-yl and sulfonamide groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-prop-2-enylthiophene-2-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO2S2/c1-2-5-8-12(9,10)7-4-3-6-11-7/h2-4,6,8H,1,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUHGVYZXVHHKGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNS(=O)(=O)C1=CC=CS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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